3-Phenanthrenecarboxaldehyde

Übersicht

Beschreibung

3-Phenanthrenecarboxaldehyde is a useful research compound. Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Phenanthrenecarboxaldehyde, a polycyclic aromatic aldehyde, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

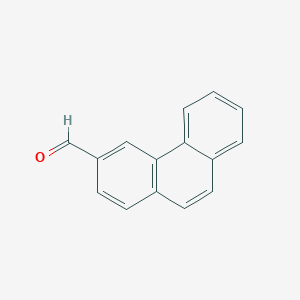

This compound (C15H10O) is characterized by a phenanthrene backbone with an aldehyde functional group at the 3-position. Its molecular structure can be depicted as follows:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study comparing various compounds against fungal pathogens such as Candida albicans, Aspergillus flavus, and Aspergillus niger, this compound showed promising results, comparable to standard antifungal agents like fluconazole. The compound's mechanism involves disrupting cell wall synthesis and inducing oxidative stress in fungal cells .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. It has been found to inhibit cell proliferation through apoptosis induction. A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in mediating inflammatory responses .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in cell wall synthesis in fungi and metabolic pathways in cancer cells.

- Cytokine Modulation : The compound modulates cytokine levels, thereby influencing inflammatory responses.

Case Studies

Case Study 1: Antifungal Activity

A comparative study assessed the antifungal activity of various phenanthrene derivatives, including this compound. The results indicated that this compound had a higher antifungal efficacy than other tested derivatives, making it a candidate for further development as an antifungal agent .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential role as a therapeutic agent in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Phenanthrenecarboxaldehyde and its derivatives have been studied for their potential biological activities , including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : Studies have shown that this compound demonstrates antibacterial effects, making it a candidate for developing new antimicrobial agents .

- Antimalarial Effects : Certain derivatives have been tested for efficacy against malaria, showing promising results in inhibiting the growth of Plasmodium species .

Material Science

In material science, this compound is utilized in synthesizing advanced materials due to its unique chemical properties:

- Organic Electronics : The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-accepting capabilities .

- Polymer Chemistry : It serves as a building block in the synthesis of various polymers, enhancing their mechanical and thermal properties .

Chemical Synthesis

The compound is also significant in organic synthesis:

- Building Block for Complex Molecules : this compound is used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

- Condensation Reactions : It participates in various condensation reactions that yield valuable products for further applications in research and industry .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The results indicated IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Another research project tested the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL, suggesting it could be developed into a new class of antibiotics .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer, Antimicrobial, Antimalarial | Cytotoxicity against cancer cells; MIC values for bacteria |

| Material Science | OLEDs, OPVs | Potential as electron acceptor |

| Chemical Synthesis | Intermediate for complex organic compounds | Effective in condensation reactions |

Eigenschaften

IUPAC Name |

phenanthrene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEOFIBQZSRTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322991 | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-50-4 | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.